CCT251455
Description
Role of MPS1 in Eukaryotic Cell Cycle Regulation
The eukaryotic cell cycle is a tightly controlled process, and MPS1 is a key regulator at critical transition points, particularly during mitosis.
A primary function of MPS1 is its essential role in the Spindle Assembly Checkpoint (SAC). The SAC is a surveillance mechanism that monitors the attachment of spindle microtubules to kinetochores, the protein structures on chromosomes where microtubules attach. MPS1 is an upstream regulator of the SAC mdpi.comelifesciences.orgsdbonline.orgnih.govembopress.orgaacrjournals.org. It is critical for the recruitment of SAC proteins to unattached kinetochores and the subsequent formation of the Mitotic Checkpoint Complex (MCC) elifesciences.orgembopress.orgaacrjournals.orgpnas.org. The MCC acts as an inhibitor of the Anaphase Promoting Complex/Cyclosome (APC/C), thereby preventing premature anaphase onset until all chromosomes are properly attached and aligned on the metaphase plate elifesciences.orgembopress.orgaacrjournals.org. MPS1 phosphorylates key SAC components, such as the MELT motifs on the kinetochore scaffold protein KNL1 (also known as Spc105), creating docking sites for other SAC proteins like Bub1 and Bub3 elifesciences.orgembopress.org. This sequential phosphorylation cascade promotes SAC signaling sdbonline.org. MPS1 activity peaks in early mitosis, driven by its T-loop autophosphorylation elifesciences.orgsdbonline.org.
By controlling the SAC, MPS1 directly regulates the metaphase-anaphase transition. The SAC, established and maintained with the help of MPS1, delays anaphase onset until all kinetochores are properly attached to microtubules under tension elifesciences.orgsdbonline.orgembopress.org. Once all chromosomes achieve bipolar attachment, the SAC is silenced, leading to the activation of the APC/C and the degradation of proteins like securin and cyclin B, which triggers sister chromatid separation and the onset of anaphase embopress.org. Inhibition or depletion of MPS1 can cause cells to prematurely exit mitosis with misaligned chromosomes, resulting in severe chromosome missegregation nih.govpnas.orgguidetopharmacology.org. MPS1 kinase activity is required for SAC function during an unperturbed mitosis and for the recruitment of Mad2 to kinetochores rupress.org.
MPS1 Function in Spindle Assembly Checkpoint (SAC) Establishment and Maintenance
Aberrant MPS1 Expression and Activity in Pathological States
Dysregulation of MPS1, particularly its overexpression, is frequently observed in various human cancers and is linked to genomic instability.
MPS1 is overexpressed in a wide range of human tumors of different tissue origins mdpi.comnih.govresearchgate.netspandidos-publications.comnih.gov. It has been characterized as one of the top overexpressed genes in cancers such as breast cancer, colon cancer, neuroblastoma, glioblastoma, pancreatic ductal adenocarcinoma, liver cancer, and medulloblastoma mdpi.comresearchgate.netspandidos-publications.com. High levels of MPS1 are observed in proliferating cells, including cancer cells researchgate.net. Overexpression of MPS1 has been reported in aggressive types of cancer associated with poor prognosis, such as glioblastomas, triple-negative breast cancer, and pancreatic cancer mdpi.com.
Aberrant MPS1 expression and activity are strongly correlated with chromosomal instability (CIN) and aneuploidy, hallmarks of many cancers mdpi.comnih.govaacrjournals.orgpnas.orgguidetopharmacology.orgspandidos-publications.comnih.govhubrecht.eufrontiersin.org. MPS1 is crucial for maintaining chromosomal stability guidetopharmacology.org. Overexpression of MPS1 can contribute to abnormal activation of the SAC and the induction of genome instability mdpi.com. Conversely, inhibition of MPS1 activity can lead to premature mitotic exit with unattached chromosomes, resulting in severe chromosome missegregation and gross aneuploidy nih.govpnas.orgguidetopharmacology.orgspandidos-publications.com. This aneuploidy can arise from errors in chromosome segregation during cell division hubrecht.eu. Studies have shown that weakening the SAC through MPS1 mutation can induce CIN and aneuploidy nih.gov.
The dependence of cancer cells on MPS1 can be context-dependent. Studies have indicated that reduction of MPS1 can lead to a loss of cell viability in a subset of cancer cell lines pnas.org. For example, MPS1 mRNA was found to be overexpressed in a significant percentage of triple-negative/basal-like breast tumors, a subtype considered genomically unstable, suggesting a potential dependence in this context pnas.org. While the search results did not specifically detail MPS1 dependence in PTEN-deficient phenotypes, the concept of context-dependent reliance on specific pathways or kinases in cancer is established, and genetic context can alter the dependence on certain molecular targets nih.goveasp.es.
CCT251455 is a chemical compound that acts as a potent and selective inhibitor of MPS1 kinase aacrjournals.orgximbio.commedchemexpress.comscience.govscience.gov. It has been shown to inhibit MPS1 kinase activity with an IC50 of 3 nM medchemexpress.com. This compound stabilizes an inactive conformation of MPS1, where the activation loop is ordered in a manner that prevents ATP and substrate-peptide binding ximbio.comscience.govscience.gov. Molecular dynamics simulations suggest that this compound maintains stable binding in the catalytic site of MPS1, potentially through interactions with residues like Gly605 and Leu654, and that its inhibitory mechanism involves stabilizing a beta-sheet region within the catalytic site nih.govtandfonline.com. Studies using this compound have demonstrated that it induces phenotypes associated with MPS1 inhibition, such as the abolition of normal cell-cycle profiles in cancer cells aacrjournals.org. In vivo studies using human tumor xenograft models have shown that this compound can inhibit MPS1 activity following oral administration ximbio.commedchemexpress.comscience.govscience.gov. Resistance to MPS1 inhibitors, including this compound, can arise through naturally occurring mutations in the kinase domain of MPS1 that cause steric hindrance to inhibitor binding aacrjournals.org.
Correlation of MPS1 Dysregulation with Chromosomal Instability and Aneuploidy
Conceptual Framework for MPS1 Kinase as a Therapeutic Target in Oncology
The biological functions of MPS1 and its dysregulation in cancer have positioned it as a compelling therapeutic target in oncology. While MPS1 expression is typically low in most normal differentiated tissues, it is frequently found to be overexpressed in a wide variety of human malignancies. fishersci.pt This overexpression has been observed in cancers of diverse tissue origins, including bladder, breast (notably triple-negative subtypes), esophagus, lung, prostate, thyroid, glioblastoma, hepatocellular carcinoma, pancreatic cancer, gastric cancer, and oral cancer. guidetopharmacology.orgwikipedia.orgmybiosource.comguidetopharmacology.orgchem960.com Elevated MPS1 levels are often correlated with aggressive tumor behavior, higher histological grades, and poor patient prognosis. guidetopharmacology.orgwikipedia.orgmybiosource.comguidetopharmacology.org
The rationale for targeting MPS1 in cancer stems from its role in the SAC and the inherent genomic instability of tumor cells. Cancer cells often exhibit rapid proliferation and a high degree of aneuploidy, characterized by an abnormal number of chromosomes. guidetopharmacology.orgwikipedia.orgfishersci.pt While the SAC normally prevents cell division with misaligned chromosomes, elevated MPS1 levels in cancer cells can potentially reduce SAC sensitivity, allowing these genomically unstable cells to bypass the checkpoint and complete mitosis, thus surviving despite chromosomal abnormalities. fishersci.pt
Conversely, inhibiting MPS1 activity in cancer cells can exploit this dependency on a functional SAC. Loss of MPS1 activity or expression in cancer cells has been shown to lead to a loss of cell viability. mybiosource.comchem960.com Inhibition of MPS1 catalytic activity results in a compromised SAC, causing cancer cells to prematurely exit mitosis with misaligned chromosomes. mybiosource.comguidetopharmacology.orgchem960.com This premature exit leads to severe chromosome mis-segregation, exacerbating aneuploidy and ultimately driving the cells towards cell death. mybiosource.comguidetopharmacology.orgchem960.com This selective toxicity towards cancer cells, which are often more reliant on the SAC due to their increased propensity for mitotic errors, makes MPS1 inhibition an attractive therapeutic strategy, particularly for cancers characterized by chromosomal instability. mybiosource.comchem960.com
The chemical compound this compound has been identified as a potent and selective inhibitor of MPS1 kinase. guidetopharmacology.orgchem960.com Pre-clinical research has investigated the mechanism of action and potential therapeutic utility of this compound. Studies have demonstrated that this compound effectively inhibits both the biochemical kinase activity of MPS1 and its cellular function. guidetopharmacology.org Treatment of cancer cells with this compound induces phenotypes consistent with MPS1 inhibition, including the abrogation of the SAC, premature mitotic exit, and subsequent chromosome mis-segregation, ultimately leading to cell death. guidetopharmacology.org Mechanistically, this compound has been shown to inhibit the recruitment of key SAC proteins, such as MAD1, MAD2, ZW10, and CDC20, to unattached kinetochores. guidetopharmacology.org Interestingly, while inhibiting MPS1 activity, this compound treatment can lead to increased localization of inactive MPS1 at the kinetochore. guidetopharmacology.org Structural studies suggest that this compound stabilizes an inactive conformation of MPS1, rendering the kinase domain incompatible with ATP and substrate binding.
Pre-clinical data using cancer cell lines and xenograft models have provided insights into the efficacy of this compound. For instance, this compound exhibited growth inhibition in HCT116 cells with a GI₅₀ value of 0.16 μmol/L. guidetopharmacology.org The compound also inhibited MPS1 kinase activity at concentrations consistent with its cellular effects, with IC₅₀ values of 0.22 μmol/L for autophosphorylation at T676 and 0.04 μmol/L for T33/S37 sites. guidetopharmacology.org Treatment of HCT116 cells with this compound at 0.32 μmol/L for 24 hours abolished their cell-cycle profiles. guidetopharmacology.org In HeLa cells, this compound treatment resulted in rapid mitotic exit, with a high percentage of cells exhibiting unaligned chromosomes. guidetopharmacology.org Furthermore, this compound was shown to rapidly abrogate a SAC induced by agents like Taxol or nocodazole (B1683961). guidetopharmacology.org
Data from research findings related to this compound's activity are summarized in the table below:
| Cell Line | Assay Type | Endpoint | Value | Citation |
| HCT116 | Growth Inhibition | GI₅₀ | 0.16 μmol/L | guidetopharmacology.org |
| MPS1 Kinase | Biochemical Assay | IC₅₀ (Autophosphorylation at T676) | 0.22 μmol/L | guidetopharmacology.org |
| MPS1 Kinase | Biochemical Assay | IC₅₀ (Autophosphorylation at T33/S37) | 0.04 μmol/L | guidetopharmacology.org |
| HCT116 | Cell Cycle Analysis | Abolished cell cycle profiles (24h treatment) | 0.32 μmol/L | guidetopharmacology.org |
| HeLa | Mitotic Exit/Alignment | Rapid mitotic exit, unaligned chromosomes | Not specified | guidetopharmacology.org |
| HeLa | SAC Abrogation | Abrogated Taxol/nocodazole-induced SAC | Not specified | guidetopharmacology.org |
Pre-clinical studies using HCT116 human tumor xenograft models have also demonstrated dose-dependent inhibition of MPS1 by this compound, indicating a favorable oral pharmacokinetic profile for this compound.
However, research has also highlighted the potential for resistance to MPS1 inhibitors, including this compound, to emerge. Studies investigating acquired resistance mechanisms have identified point mutations within the kinase domain of MPS1 that can confer resistance to multiple MPS1 inhibitors by causing steric hindrance to inhibitor binding. guidetopharmacology.org For example, the S611G mutation in MPS1 was found in HCT116 cell clones that developed resistance to this compound, conferring approximately 10-fold resistance to the inhibitor. guidetopharmacology.org These findings underscore the importance of understanding potential resistance mechanisms in the development and application of MPS1 inhibitors in oncology.
Properties
Molecular Formula |
C26H26ClN7O2 |
|---|---|
Molecular Weight |
503.98 |
SMILES |
O=C(OC(C)(C)C)N1C2=CC(NC3=C(Cl)C=C(C4=CN=CN4C)C=C3)=NC=C2C=C1C5=CN(C)N=C5 |
Appearance |
Solid powder |
Synonyms |
CCT251455; CCT-251455; CCT 251455.; tert-butyl 6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
Origin of Product |
United States |
Discovery and Preclinical Development of Cct251455
Initial Compound Identification Methodologies
The identification of initial lead compounds for MPS1 inhibition involved several strategies, including high-throughput screening and structure-based approaches.
High-Throughput Screening Approaches
High-throughput screening (HTS) played a role in the initial identification of potential MPS1 inhibitors. This process involves the automated testing of large libraries of chemical compounds against a specific biological target to identify "hits" that exhibit the desired activity. aging-us.comguidetomalariapharmacology.org CCT251455 was discovered using a high-throughput screen of an in-house kinase-focused library in combination with a structure-based drug discovery approach. nih.govwikipedia.orgguidetopharmacology.org HTS allows for the rapid assessment of a large number of molecules, enabling the identification of starting points for further optimization. aging-us.com
Fragment-Based Drug Discovery Strategies
While the primary literature on this compound emphasizes HTS and structure-based design from a pyrrolopyridine scaffold, fragment-based drug discovery (FBDD) is a complementary approach often used in drug discovery campaigns targeting kinases. FBDD involves screening small, low-molecular-weight fragments that bind to a target protein with low affinity. These fragments can then be grown or linked to create more potent compounds. cenmed.comnih.govguidetopharmacology.orgscience.govneobioscience.com Although not explicitly detailed as the sole initial method for this compound, FBDD is a recognized strategy for identifying novel chemical starting points for kinase inhibitors by exploring chemical space efficiently. cenmed.comnih.gov
Structure-Based Design and Chemical Optimization of this compound
The development of this compound was significantly guided by structure-based design and subsequent chemical optimization rooted in understanding the interactions between the inhibitor and the MPS1 kinase.
Origin from Pyrrolopyridine Scaffolds
This compound originated from inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. mdpi.comguidetopharmacology.orgnih.govnih.govmedchemexpress.comguidetopharmacology.org This chemical core served as the foundation for the design and synthesis of a series of compounds that were subsequently optimized for their inhibitory activity against MPS1. The selection of this scaffold was guided by the project's strategy to discover potent and selective MPS1 inhibitors. nih.govnih.govmedchemexpress.comguidetopharmacology.org
Structure-Activity Relationship (SAR) Studies Guiding Potency and Selectivity
Structure-Activity Relationship (SAR) studies were integral to the optimization of the pyrrolopyridine series, leading to this compound. SAR involves investigating how changes in the chemical structure of a molecule affect its biological activity. labsolu.cauni.lu Medicinal chemists systematically modify the chemical structure of lead compounds and evaluate the impact of these modifications on potency, selectivity, and other desirable properties. labsolu.cauni.lu These studies were guided by structure-based design, likely utilizing knowledge of the MPS1 kinase binding site to inform chemical modifications aimed at improving the interaction and inhibitory effect. nih.govnih.govnih.govmedchemexpress.comguidetopharmacology.org
This compound demonstrates potent inhibition of MPS1 with an IC₅₀ of 3 nM in biochemical assays. mdpi.comguidetopharmacology.orginvivochem.cn In cellular assays, it inhibits P-MPS1 with an IC₅₀ of 0.04 μM and shows antiproliferative activity in HCT116 cells with a GI₅₀ of 0.16 μM. mdpi.comguidetopharmacology.orginvivochem.cnnih.gov These data highlight the successful optimization achieved through SAR studies.
| Assay Type | Target/Cell Line | Metric | Value | Citation |
|---|---|---|---|---|
| Biochemical | MPS1 | IC₅₀ | 3 nM | mdpi.comguidetopharmacology.orginvivochem.cn |
| Cell-based | P-MPS1 | IC₅₀ | 0.04 μM | mdpi.comguidetopharmacology.orginvivochem.cn |
| Cell Viability | HCT116 cells | GI₅₀ | 0.16 μM | mdpi.comguidetopharmacology.orginvivochem.cnnih.gov |
Structure-based design, supported by X-ray crystallographic studies, revealed that this compound stabilizes an inactive conformation of MPS1. guidetopharmacology.orgnih.govnih.govnih.govmedchemexpress.comguidetopharmacology.org This stabilization involves ordering the activation loop in a manner that is incompatible with ATP and substrate-peptide binding, providing a structural basis for its inhibitory mechanism. guidetopharmacology.orgnih.govnih.govnih.govmedchemexpress.comguidetopharmacology.org
Hybridization Approaches for Novel Inhibitor Series (e.g., Pyrido[3,4-d]pyrimidine)
Following the development of this compound, structure-based hybridization approaches were employed to discover novel series of MPS1 inhibitors. One such effort involved merging the 1H-pyrrolo[3,2-c]pyridine scaffold (from which this compound originated) with a modestly potent screening hit to generate a new series based on the pyrido[3,4-d]pyrimidine (B3350098) scaffold. invivochem.cnguidetopharmacology.orgnih.govnih.govcenmed.comuni.lunih.gov This hybridization strategy aimed to leverage previously gained SAR information while exploring new chemical space for improved properties. guidetopharmacology.orgnih.gov Docking studies suggested that both the isoquinoline (B145761) and pyrido[3,4-d]pyrimidine scaffolds could function as hinge-binding elements in such hybrid molecules. guidetopharmacology.org This work led to the identification of potent inhibitors within the pyrido[3,4-d]pyrimidine series, demonstrating the value of hybridization in generating novel chemical entities with promising activity. invivochem.cnguidetopharmacology.orgnih.govnih.govcenmed.comuni.lunih.gov
This compound as a Potent and Selective Chemical Probe for MPS1
This compound is recognized as a potent and selective chemical probe for MPS1. acs.orgximbio.comresearchgate.net Its utility as a probe stems from its ability to specifically inhibit MPS1 kinase activity, allowing researchers to investigate the biological roles of MPS1 in cellular processes, particularly its function in the spindle assembly checkpoint and mitosis. acs.orgnih.govnih.govresearchgate.net
Detailed research findings highlight its potency and selectivity. In biochemical assays, this compound inhibited MPS1 kinase activity at low micromolar or even nanomolar concentrations. aacrjournals.orgresearchgate.netximbio.com Cellular assays measuring MPS1 autophosphorylation at specific sites (e.g., T676 and T33/S37) confirmed its inhibitory effect in a cellular context. aacrjournals.orgresearchgate.net For instance, MPS1 kinase activity was inhibited at 0.22 μmol/L for T676 and 0.04 μmol/L for T33/S37 autophosphorylation in HCT116 cells, consistent with cell viability data showing a GI50 of 0.16 μmol/L in these cells. aacrjournals.orgresearchgate.net
Crystallographic studies have provided insights into the mechanism of action of this compound, showing that it stabilizes an inactive conformation of MPS1. acs.orgresearchgate.net In this conformation, the activation loop of MPS1 is ordered in a manner that is incompatible with the binding of ATP and substrate peptides, thus preventing kinase activity. acs.orgximbio.comresearchgate.net Molecular dynamics simulations have further supported these findings, identifying key residues involved in the stable binding of this compound to the MPS1 catalytic site. nih.govpatsnap.com
The selectivity of this compound has been assessed against a panel of other kinases, demonstrating a high degree of specificity for MPS1. acs.org This selectivity is crucial for a chemical probe to ensure that observed biological effects are primarily due to the inhibition of the intended target, MPS1, rather than off-target effects. acs.org
The use of this compound as a chemical probe has facilitated studies investigating the consequences of MPS1 inhibition on mitotic progression, SAC function, and cell fate. aacrjournals.orgresearchgate.netoncotarget.com Research using this compound has shown that inhibiting MPS1 leads to premature mitotic exit, chromosome missegregation, and can induce cell death in cancer cells. aacrjournals.orgresearchgate.netoncotarget.com It has also been used to study mechanisms of resistance to MPS1 inhibitors. aacrjournals.orgpatsnap.com
Here is a summary of some research findings on the potency of this compound:
| Assay Type | Cell Line | Endpoint | Value (μM) | Reference |
| Cell Viability | HCT116 | GI50 | 0.16 | aacrjournals.orgresearchgate.netximbio.com |
| MPS1 Autophosphorylation | HCT116 | Inhibition (T33/S37) | 0.04 | aacrjournals.orgresearchgate.net |
| MPS1 Autophosphorylation | HCT116 | Inhibition (T676) | 0.22 | aacrjournals.orgresearchgate.net |
| MPS1 Kinase Assay | In vitro | IC50 | 0.003 | ximbio.com |
| p-MPS1 Cell Assay | Cellular | IC50 | 0.04 | ximbio.com |
These data demonstrate the potent inhibitory activity of this compound against MPS1 in both biochemical and cellular contexts.
Molecular and Cellular Mechanism of Action of Cct251455
Direct Enzymatic Inhibition of MPS1 Kinase Activity
CCT251455 functions as a potent inhibitor by directly targeting the enzymatic activity of MPS1 kinase ximbio.comtandfonline.com. This interaction is crucial for its downstream effects on the spindle assembly checkpoint and mitotic progression nih.gov.
Quantitative studies have demonstrated the high potency of this compound against MPS1. The compound has an reported IC50 value of 3 nM for MPS1 in enzymatic assays medchemexpress.commedchemexpress.comximbio.combiocompare.comadooq.com. In cell-based assays, this compound inhibits phosphorylated MPS1 (P-MPS1) with an IC50 of 0.04 µM medchemexpress.comximbio.combiocompare.com. It also shows a GI50 of 0.16 µM in cell viability assays using HCT116 human colon cancer cells medchemexpress.comximbio.combiocompare.comresearchgate.net.
Here is a summary of the quantitative inhibition data:
| Assay Type | Target | Metric | Value |
| Enzymatic Assay | MPS1 | IC₅₀ | 3 nM |
| Cell-Based Assay | P-MPS1 | IC₅₀ | 0.04 µM |
| Cell Viability | HCT116 | GI₅₀ | 0.16 µM |
This compound has been shown to exhibit high selectivity against a broad panel of kinases in kinome profiling studies medchemexpress.combiocompare.com. This high selectivity is important to minimize off-target effects and potential toxicity biorxiv.org. The compound demonstrates high selectivity versus kinases tested in a broad kinome profiling panel medchemexpress.combiocompare.com.
Quantitative Assessment of MPS1 Inhibition
Structural Basis of MPS1 Inhibition by this compound
The inhibitory mechanism of this compound is underpinned by its specific interaction with the MPS1 kinase domain at a structural level patsnap.comtandfonline.comresearchgate.netacs.orgnih.govtandfonline.com.
Crystallographic studies of MPS1 in complex with this compound (referred to as compound 65 in one study) have provided insights into the binding mode acs.orgnih.gov. The crystal structure reveals unambiguous electron density for the ligand, supporting its binding within the catalytic site acs.org. The binding involves a hinge-binding motif acs.org. This compound stabilizes an inactive conformation of MPS1, characterized by an ordered activation loop positioned in a manner incompatible with ATP and substrate-peptide binding ximbio.comresearchgate.netacs.orgacs.org.
Molecular dynamics simulations have been employed to study the dynamic interaction between this compound and MPS1 patsnap.comtandfonline.comresearchgate.netnih.govtandfonline.comdntb.gov.uahpcr.jp. These simulations suggest that this compound maintains stable binding in the catalytic site patsnap.comtandfonline.comresearchgate.netnih.govtandfonline.com. Comparative studies with ATP binding reveal a significant position shifting within the catalytic site in non-inhibited proteins patsnap.comtandfonline.comnih.gov. The inhibition mechanism is suggested to involve the stabilization of the β-sheet region within the catalytic site by this compound patsnap.comtandfonline.comnih.gov. Binding free energies calculated through methods like MM-GB/PBSA show different binding affinities for the inhibitor and ATP tandfonline.comnih.gov.
Stabilization of Inactive MPS1 Conformation
This compound is characterized as a potent and selective inhibitor of MPS1 kinase. researchgate.netmedchemexpress.comximbio.comadooq.combiocompare.comresearchgate.net Mechanistically, it stabilizes an inactive conformation of MPS1. ximbio.comscience.govacs.orgtechnologynetworks.com In this stabilized inactive state, the activation loop of the MPS1 kinase domain is ordered in a manner that is incompatible with the binding of both ATP and substrate peptides. ximbio.comscience.govacs.orgtechnologynetworks.com Computational studies utilizing molecular dynamic simulations suggest that this inhibitory mechanism involves the stabilization of the β-sheet region within the catalytic site of MPS1. tandfonline.com Specific residues, namely Gly605 and Leu654, have been identified through molecular dynamic simulations as important hot spots for the stable binding of this compound to MPS1. tandfonline.com
Biochemical and cellular assays have quantified the potency of this compound against MPS1. This compound demonstrates an inhibitory concentration (IC50) of 3 nM against MPS1 kinase activity in biochemical assays. medchemexpress.comadooq.combiocompare.com In cell-based assays, this compound inhibits MPS1 autophosphorylation, a marker of its activity, with IC50 values of 0.04 μM for phosphorylation at T33/S37 and 0.22 μM for phosphorylation at T676. medchemexpress.comximbio.combiocompare.comnih.govaacrjournals.orgmedchemexpress.com
Table 1: Inhibitory Potency of this compound against MPS1
| Assay Type | Target/Event | IC50 / GI50 | Reference |
| Biochemical Assay | MPS1 kinase activity | 3 nM | medchemexpress.comadooq.combiocompare.com |
| Cell-Based Assay | MPS1 Autophosphorylation (T33/S37) | 0.04 μM | medchemexpress.comximbio.combiocompare.comnih.govaacrjournals.orgmedchemexpress.com |
| Cell-Based Assay | MPS1 Autophosphorylation (T676) | 0.22 μM | aacrjournals.org |
| Cell Viability | HCT116 cells | 0.16 μM | medchemexpress.comximbio.combiocompare.comresearchgate.netaacrjournals.org |
Impact on Spindle Assembly Checkpoint (SAC) Signaling Pathways
The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism in mitosis that prevents anaphase onset until all chromosomes are properly attached to spindle microtubules. researchgate.netnih.gov MPS1 kinase activity is essential for the activation and proper functioning of the SAC. researchgate.netnih.gov MPS1 plays a vital role in the recruitment of SAC proteins to unattached kinetochores and the subsequent formation of the mitotic checkpoint complex (MCC). nih.govaacrjournals.org
Modulation of MPS1 Autophosphorylation States (e.g., T676, T33/S37)
This compound effectively inhibits the autophosphorylation of MPS1 at key regulatory sites, including T676 and T33/S37. researchgate.netaacrjournals.org This inhibition is observed in a dose-dependent manner in cellular contexts. researchgate.netaacrjournals.org While MPS1 itself may still localize to kinetochores in the presence of this compound, the phosphorylation signals at T33/S37 and T676 are significantly reduced or absent, confirming that the inhibitor promotes an inactive state of the kinase at these locations. researchgate.netaacrjournals.org This lack of phosphorylation at critical sites disrupts the downstream signaling events initiated by active MPS1 at the kinetochore.
Effects on Kinetochore Localization of SAC Proteins (e.g., MAD2, MAD1, ZW10, CDC20, BUB1, BUBR1)
Conversely, while the active, phosphorylated form of MPS1 is diminished at kinetochores, the total MPS1 protein can show increased localization in the presence of this compound, albeit in an inactive conformation. researchgate.netaacrjournals.org
Consequences for Mitotic Progression and Chromosomal Stability
The primary consequence of MPS1 inhibition by this compound is the disruption of the SAC, which in turn affects mitotic progression and leads to chromosomal instability.
Inhibition of MPS1 kinase activity results in cells prematurely exiting mitosis even in the presence of mis-attached or unaligned chromosomes. aacrjournals.org This premature exit without proper chromosome alignment leads to severe chromosome mis-segregation and aneuploidy. aacrjournals.org Aneuploidy, the presence of an abnormal number of chromosomes, can ultimately lead to cell death. aacrjournals.org The inhibition of MPS1 is therefore considered a strategy to target cells, particularly those with existing chromosomal instability. nih.gov
Abrogation of Mitotic Arrest Induced by Microtubule-Targeting Agents
Microtubule-targeting agents (MTAs), such as Taxol and nocodazole (B1683961), are known to induce mitotic arrest by interfering with microtubule dynamics and activating the SAC. oncotarget.comnih.govmdpi.comunizar.es this compound has been shown to rapidly abrogate the mitotic arrest induced by these agents. researchgate.netaacrjournals.org Cells treated with this compound override the SAC-mediated arrest established by nocodazole or Taxol. researchgate.netresearchgate.netaacrjournals.orgaacrjournals.org Research indicates that even low doses of MPS1 inhibitors, including this compound, can reduce the mitotic arrest induced by paclitaxel (B517696) by weakening SAC activity. acs.org
Induction of Premature Mitotic Exit
A hallmark effect of this compound is the induction of premature mitotic exit. Studies have shown that cells, such as HeLa cells, rapidly exit mitosis upon treatment with this compound. researchgate.netaacrjournals.org A high percentage of these cells (up to 98%) exhibit unaligned chromosomes upon exiting mitosis. researchgate.netaacrjournals.org this compound significantly reduces the time cells spend in mitosis. researchgate.netoncotarget.com For instance, treatment with 125 nM this compound has been observed to reduce mitotic timing to approximately 30 minutes. researchgate.netoncotarget.com This premature exit, even in the presence of chromosomal errors, is a result of this compound overriding the SAC, leading to shortened mitotic duration and mitotic slippage. researchgate.net
Table 2: Effects of this compound on Mitotic Progression
| Cellular Event | Effect of this compound Treatment | Observed Outcome | Reference |
| Mitotic Exit | Rapid induction | Premature exit with unaligned chromosomes | researchgate.netaacrjournals.org |
| Mitotic Timing | Reduced | Shortened duration of mitosis (~30 mins at 125 nM) | researchgate.netoncotarget.com |
| Mitotic Arrest (MTA-induced) | Abrogated | Override of Taxol/nocodazole arrest | researchgate.netresearchgate.netaacrjournals.orgaacrjournals.org |
| Chromosome Alignment | Impaired | High percentage of cells with unaligned chromosomes | researchgate.netaacrjournals.org |
Observation of Unaligned Chromosomes and Mitotic Defects
A direct consequence of this compound-mediated MPS1 inhibition is the observation of significant mitotic defects, most notably the presence of unaligned chromosomes. researchgate.netoncotarget.comresearchgate.net When the SAC is compromised by this compound, cells fail to establish and maintain a proper metaphase plate where all chromosomes are aligned at the cell's equator before segregation. researchgate.netoncotarget.comresearchgate.net
Studies using live-cell imaging have demonstrated that treatment with this compound leads to a rapid exit from mitosis, with a high percentage of cells exhibiting unaligned chromosomes. researchgate.netoncotarget.comresearchgate.net For example, in one study using HeLa cells, 98% of cells treated with this compound exited mitosis with unaligned chromosomes. researchgate.net This indicates that the compound effectively overrides the SAC's "wait-anaphase" signal, which is normally triggered by the presence of unattached kinetochores. researchgate.netfrontiersin.org
Beyond unaligned chromosomes, other mitotic abnormalities can be observed. These may include lagging chromosomes during anaphase and, in some cases, cells dividing without proper chromosome segregation or undergoing chromosome decondensation en masse without division, particularly when this compound is used in combination with inhibitors of other mitotic kinases like Aurora B. oncotarget.comresearchgate.net
Data from research studies highlight the impact of this compound on mitotic timing and the prevalence of these defects. A shortened mitotic duration is characteristic of SAC override. oncotarget.comresearchgate.net
| Treatment (HeLa cells) | Mitotic Timing (approx.) | Chromosome Segregation Defects |
| Untreated | 60 mins | Minor |
| CCT251445 (125 nM) | ~30 mins | Minor increase |
| AZD1152 (125 nM) | 100 mins | Increased |
| This compound + AZD1152 | < 20 mins | 100% abnormal mitoses |
Based on data from Source oncotarget.com. AZD1152 is an Aurora B inhibitor.
The high frequency of unaligned chromosomes and rapid mitotic exit underscore the potent effect of this compound on the SAC and mitotic fidelity. researchgate.netoncotarget.comresearchgate.net
Implications for Aneuploidy and Chromosome Mis-segregation
The observed mitotic defects induced by this compound have significant implications for chromosome segregation accuracy and the potential for aneuploidy. Aneuploidy, the condition of having an abnormal number of chromosomes, is a common characteristic of cancer cells and arises from errors in chromosome segregation during cell division. institut-curie.orgnih.govelifesciences.orguu.nl
By causing cells to bypass the SAC and divide with unaligned chromosomes, this compound directly promotes chromosome mis-segregation. researchgate.netoncotarget.comgoogle.com When chromosomes fail to align properly and the SAC is inactive, sister chromatids may not be correctly captured by spindle microtubules or may be pulled to the same pole, resulting in an unequal distribution of chromosomes to the daughter cells. nih.govelifesciences.org
This increased rate of chromosome mis-segregation leads to the generation of aneuploid daughter cells. elifesciences.orggoogle.com While some aneuploid cells may not be viable, others can survive and continue to divide, contributing to chromosomal instability (CIN), a state characterized by ongoing changes in chromosome number and structure. nih.govelifesciences.org CIN is known to drive tumor evolution and heterogeneity. nih.gov
Preclinical Efficacy Studies of Cct251455
In Vitro Biological Characterization
In vitro studies are essential for characterizing the direct effects of a compound on cancer cells. These studies assess how CCT251455 impacts cell growth, division, and the localization of key proteins involved in the cell cycle.
The antiproliferative activity of this compound has been evaluated across various human cancer cell lines. This compound has been reported as a potent and selective MPS1 inhibitor. researchgate.netximbio.com In HCT116 human colon cancer cells, this compound demonstrated antiproliferative activity with a GI50 of 0.16 µM in a 4-day cell viability assay. researchgate.netprobechem.com
Flow cytometry is a technique used to analyze the cell cycle distribution of a cell population by measuring DNA content. thermofisher.comnih.govthermofisher.com Studies using flow cytometry have shown that this compound treatment affects the cell cycle profiles of cancer cells. In HCT116 cells treated with 0.32 µM CCT251445 for 24 hours, the cell cycle profiles were reported to be abolished. researchgate.net This suggests that this compound disrupts normal cell cycle progression.
Immunofluorescence microscopy is a technique used to visualize the localization of specific proteins within cells using fluorescently labeled antibodies. thermofisher.comabcam.com This method has been applied to study the effects of this compound on the localization of proteins involved in the spindle assembly checkpoint at the kinetochores. Treatment with 0.6 µM this compound in HeLa cells severely inhibited the kinetochore recruitment of proteins such as MAD2, MAD1, ZW10, and CDC20, while reducing the levels of BUB1 and BUBR1. researchgate.net Conversely, MPS1 kinetochore localization was observed to increase in the presence of this compound, although the phosphorylation signals at T33/S37 and T676 were not. researchgate.net
Cell Cycle Analysis by Flow Cytometry
In Vivo Pharmacological Assessment in Preclinical Models
In vivo studies using animal models, such as human tumor xenografts, are crucial for evaluating the efficacy of a compound in a more complex biological system and assessing its pharmacokinetic properties. nih.govreactionbiology.com
Human tumor xenograft models involve implanting human cancer cells into immunodeficient mice. nih.govaltogenlabs.comstanford.edu this compound has been evaluated in an HCT116 human tumor xenograft model. ximbio.comtechnologynetworks.com In this model, this compound demonstrated dose-dependent inhibition of MPS1. ximbio.comtechnologynetworks.com While another related MPS1 inhibitor, CCT271850, showed a moderate level of efficacy as a single agent in a human colorectal carcinoma xenograft model, specific detailed efficacy data for this compound in terms of tumor growth inhibition in xenograft models were not extensively detailed in the provided search results beyond the mention of dose-dependent MPS1 inhibition. researchgate.netnih.gov
Biomarker modulation studies help confirm that a compound is hitting its intended target and affecting downstream pathways in vivo. Phosphorylation of Histone H3 at Ser10 (phospho-Histone H3) is a widely used biomarker for the inhibition of MPS1 and the resulting mitotic exit. ucl.ac.uknih.govactivemotif.com While the provided search results specifically mention CCT271850 in the context of phospho-Histone H3 modulation in HCT116 cells and xenografts, noting that inhibition of histone H3 phosphorylation at S10 is a common biomarker for MPS1 inhibition, direct data detailing phospho-Histone H3 inhibition specifically by this compound in preclinical in vivo models were not explicitly found within the provided snippets. ucl.ac.uk However, the in vitro data for this compound shows inhibition of MPS1 autophosphorylation at T33/S37 and T676, which are direct measures of MPS1 kinase activity and are consistent with its mechanism of action. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 53300208 |
Interactive Data Tables
Based on the data extracted, here are some interactive tables that could be generated if a suitable tool were available:
Table 1: Antiproliferative Activity of this compound in HCT116 Cells
| Cell Line | Assay Type | Endpoint | Value (µM) | Duration |
| HCT116 | Cell Viability | GI50 | 0.16 | 4 days |
Table 2: MPS1 Kinase Inhibition by this compound (In Vitro)
| Target | Assay Type | Endpoint | Value (µM) |
| MPS1 (T33/S37 autophosphorylation) | MSD assay | Inhibition | 0.04 |
| MPS1 (T676 autophosphorylation) | MSD assay | Inhibition | 0.22 |
Table 3: Effect of this compound on Kinetochore Protein Localization (HeLa Cells, 0.6 µM this compound)
| Protein | Localization Effect |
| MAD2 | Severely inhibited recruitment |
| MAD1 | Severely inhibited recruitment |
| ZW10 | Severely inhibited recruitment |
| CDC20 | Severely inhibited recruitment |
| BUB1 | Reduced |
| BUBR1 | Reduced |
| MPS1 | Increased localization |
Note: The creation of truly interactive tables is beyond the scope of this text-based response. The tables above represent the data points that could populate such interactive elements.
Mechanisms of Acquired Resistance to Cct251455
Modeling Acquired Resistance in Preclinical Cellular Systems
Preclinical cellular systems, such as drug-adapted cancer cell lines, are valuable tools for investigating acquired drug resistance mechanisms nih.gov. These models allow for in-depth functional studies and the identification of resistance-conferring alterations nih.gov. Studies investigating resistance to CCT251455 and other MPS1 inhibitors have utilized cancer cell lines, such as HCT116 cells, to model the development of acquired resistance aacrjournals.orgresearchgate.net. By treating these cells with increasing concentrations of the inhibitor, resistant clones can be selected and characterized aacrjournals.orgnih.gov. This approach has successfully identified point mutations in the MPS1 kinase domain that confer resistance to this compound aacrjournals.orgresearchgate.netaacrjournals.org.
Identification of Resistance-Conferring Genetic Alterations in MPS1 Kinase Domain
A primary mechanism of acquired resistance to MPS1 inhibitors involves the development of point mutations within the kinase domain of MPS1 aacrjournals.orgpeerj.comnih.gov. These mutations can directly affect the binding of the inhibitor to the enzyme, thereby reducing its effectiveness nih.gov.
Analysis of Point Mutations (e.g., p.S611G, p.C604W, p.I531M, p.M600T, p.Y568C)
Several specific point mutations in the MPS1 kinase domain have been identified that confer resistance to this compound and other MPS1 inhibitors aacrjournals.org. These include mutations such as p.S611G, p.C604W, p.I531M, p.M600T, and p.Y568C aacrjournals.orggoogle.com.
Studies using resistant HCT116 cell lines have shown varying degrees of resistance conferred by these mutations to this compound aacrjournals.orgresearchgate.net. The p.S611G and p.C604W mutations have been shown to confer high resistance, approximately 10- and 8-fold, respectively aacrjournals.orgresearchgate.net. The p.I531M mutation conferred approximately 5-fold resistance, while the p.M600T mutant conferred only about 2-fold resistance aacrjournals.orgresearchgate.net. Interestingly, the p.Y568C mutation did not appear to confer resistance to this compound in these studies aacrjournals.orgresearchgate.net.
The identification of these specific mutations has been confirmed through sequencing of the MPS1 gene in resistant cell clones aacrjournals.org. For instance, the p.S611G mutation was identified in all resistant clones generated against this compound, conferring a consistent 10-fold resistance aacrjournals.orgresearchgate.net. Ectopic expression of these mutant MPS1 constructs in sensitive cell lines has further validated their role in conferring resistance aacrjournals.org.
Here is a summary of the resistance conferred by specific MPS1 mutations to this compound:
| MPS1 Point Mutation | Fold Resistance to this compound (in HCT116 cells) |
| p.S611G | ~10-fold |
| p.C604W | ~8-fold |
| p.I531M | ~5-fold |
| p.M600T | ~2-fold |
| p.Y568C | No resistance |
Drug-Specific MPS1 Point Mutations and Cross-Resistance Profiles
The spectrum of resistance conferred by MPS1 mutations can vary depending on the specific inhibitor aacrjournals.orgnih.gov. While some mutations confer resistance to multiple MPS1 inhibitors, others may show drug-specific effects aacrjournals.orgnih.govmdpi.com. For example, the p.I531M and p.S611G mutations have been shown to confer resistance against several structurally different MPS1 inhibitors that bind to the hinge region of the kinase domain aacrjournals.org. However, the degree of resistance can differ. The p.I531M mutation conferred resistance to ONCOII and NMS-P715, but not SNG12, while p.S611G conferred resistance to ONCOII and SNG12, but not NMS-P715 aacrjournals.org. The p.C604W mutant conferred significant resistance to AZ3146, ONCOII, and NMS-P715 aacrjournals.org. These findings highlight the importance of understanding the cross-resistance profiles associated with specific MPS1 mutations when considering different MPS1 inhibitors aacrjournals.orgnih.gov.
Structural Basis of Inhibitor Resistance
Structural studies have provided valuable insights into how mutations in the MPS1 kinase domain lead to inhibitor resistance aacrjournals.orgnih.govnih.gov. These studies often involve determining the crystal structures of MPS1 mutants in complex with inhibitors aacrjournals.orgnih.gov.
Mechanism of Steric Hindrance to Inhibitor Binding
A key mechanism by which MPS1 mutations confer resistance is through steric hindrance aacrjournals.orgnih.govnih.govscience.gov. Mutations, particularly those involving the substitution of a smaller amino acid with a bulkier one in the vicinity of the inhibitor binding site, can physically obstruct the binding of the inhibitor molecule aacrjournals.orgnih.govnih.gov. This steric clash prevents the inhibitor from achieving its optimal binding pose or stable interaction with the kinase domain, thereby reducing its potency nih.govmdpi.com.
For instance, structural modeling of mutations like p.I531M, p.S611G, and p.C604W suggests that the larger side chains of the substituted amino acids can clash with bound inhibitors aacrjournals.orgresearchgate.net. This steric repulsion weakens the binding affinity of the inhibitor, leading to reduced inhibition of MPS1 kinase activity nih.govmdpi.com. The location of these mutations within or near the ATP-binding pocket and hinge region of the kinase domain is crucial for this mechanism peerj.comnih.govnih.govmdpi.com.
Investigation of Pre-existing Resistance Mechanisms
Resistance to targeted therapies is not solely a consequence of mutations acquired during treatment; pre-existing resistance mechanisms can also play a significant role aacrjournals.orgnih.govnih.govfuturelearn.com. Studies have revealed that mutations conferring resistance to MPS1 inhibitors, including those found in the MPS1 kinase domain, can exist in cancer cell lines and even in normal tissues prior to drug exposure aacrjournals.orgnih.govgoogle.com.
The presence of these pre-existing mutations suggests that a subpopulation of resistant cells may exist within a heterogeneous tumor before treatment begins aacrjournals.orgresearchgate.netnih.gov. Treatment with an MPS1 inhibitor can then select for the outgrowth of these pre-existing resistant clones, leading to acquired resistance aacrjournals.orgresearchgate.netnih.gov. This highlights the importance of considering tumor heterogeneity and the potential for pre-existing resistance when developing and applying MPS1 inhibitors in a clinical setting aacrjournals.orgnih.gov.
Detection of Resistance Mutations in Untreated Cancer Cell Lines
Studies modeling acquired resistance to MPS1 inhibitors, including this compound, have identified point mutations within the kinase domain of MPS1 that confer resistance nih.govaacrjournals.orgpatsnap.com. These mutations can lead to steric hindrance, impeding the binding of the inhibitor nih.govpatsnap.com. Notably, these resistance-conferring mutations have been detected in untreated cancer cell lines nih.govaacrjournals.orgpatsnap.com. This suggests that such mutations can preexist within cancer cell populations before exposure to the drug nih.govaacrjournals.org.
Research has specifically identified five point mutations in the kinase domain of MPS1 that confer resistance against multiple inhibitors, including this compound nih.govaacrjournals.orgpatsnap.com. These mutations were found to occur in non-treated cancer cell lines and primary tumor specimens nih.govaacrjournals.orgpatsnap.com. The presence of these mutations in untreated cell lines indicates that the development of resistance is not solely a consequence of increased mutagenic plasticity induced by the treatment itself, but can arise from pre-existing genetic alterations nih.govaacrjournals.org.
Presence of Resistance Mutations in Normal Tissues
Further investigation into the naturally occurring mutations in the MPS1 gene that predispose cells to kinase inhibitor drug resistance has revealed their presence not only in untreated cancer cell lines and primary tumor specimens but also in normal tissues nih.govaacrjournals.orgpatsnap.com. Specifically, these resistance-conferring mutations have been shown to preexist in normal lymphoblast and breast tissues nih.govaacrjournals.orgpatsnap.com.
This finding is significant as it suggests that the genetic basis for potential drug resistance can exist in normal cells, not exclusively in malignant ones nih.govaacrjournals.org. The study highlighting this observation also noted that the EGFR p.T790M mutation, known to confer resistance to the EGFR inhibitor gefitinib, also preexists in cancer cells and normal tissue nih.govaacrjournals.org. These results collectively propose that mutations conferring resistance to targeted therapies can occur naturally in both normal and malignant cells nih.govaacrjournals.org. One supplementary figure mentioned the analysis of drug-resistance mutations in 5 normal breast tissue samples figshare.com.
Advanced Research Directions and Therapeutic Implications
Exploration of Synergistic Antitumor Modalities with CCT251455
Combining MPS1 inhibitors like this compound with other therapeutic agents holds promise for enhancing antitumor efficacy and potentially overcoming resistance mechanisms.
Combination Studies with DNA Damage Response Inhibitors (e.g., PARP Inhibitors)
DNA damage response (DDR) inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, target the mechanisms by which cancer cells repair DNA damage. PARP inhibitors have shown particular efficacy in tumors with existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through a concept known as synthetic lethality frontiersin.orgnih.govnih.gov. Combining MPS1 inhibitors with PARP inhibitors could potentially exploit vulnerabilities in DNA repair pathways, even in tumors that are not traditionally considered HRR-deficient. Research suggests that inhibiting components of the SAC, like MPS1, can impact DNA repair processes or create a state of increased genomic instability, which might sensitize cells to the effects of PARP inhibition. While specific preclinical or clinical data on the combination of this compound with PARP inhibitors were not extensively detailed in the search results, the rationale for combining PARP inhibitors with agents that induce HR defects or DNA damage is supported by studies showing synergistic effects with ATR or CHK1 inhibitors, which also impact DDR frontiersin.org. Combining PARP inhibitors with targeted therapies has shown promising results in chemotherapy-resistant ovarian cancer, leading to significant response rates dana-farber.org.
Sequential Therapy Approaches with Cell Cycle Kinase Inhibitors (e.g., CDK4/6 Inhibitors)
Cell cycle kinase inhibitors, such as Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, block cell cycle progression, primarily at the G1-S transition nih.govfrontiersin.orgmdpi.com. CDK4/6 inhibitors are a standard treatment in certain breast cancers and are being explored in other tumor types nih.govfrontiersin.orgmdpi.com. Given that MPS1 is a key regulator of mitosis, a later stage of the cell cycle (G2/M transition and during mitosis), sequential or co-administration of this compound with CDK4/6 inhibitors could potentially target cancer cells at different phases of the cell cycle, preventing cell cycle re-entry or inducing mitotic catastrophe after cell cycle arrest. Although direct studies combining this compound and CDK4/6 inhibitors were not specifically found, the concept of combining inhibitors targeting different cell cycle regulators is a recognized strategy in cancer therapy nih.gov. Resistance to CDK4/6 inhibitors can occur, and understanding these mechanisms is crucial for developing strategies to overcome them, potentially including combinations with other agents nih.govaccscience.com.
Combination with Conventional Chemotherapeutics (e.g., Taxanes)
Conventional chemotherapeutics like taxanes (e.g., Paclitaxel (B517696), Docetaxel) are antimitotic agents that primarily target microtubules, leading to mitotic arrest and cell death nih.govnih.govamegroups.orgfrontiersin.org. MPS1 is involved in the SAC, which is activated by spindle abnormalities induced by taxanes aacrjournals.orgoncotarget.com. Inhibiting MPS1 with this compound in combination with taxanes could potentially override the taxane-induced mitotic arrest, forcing cells to exit mitosis prematurely with unaligned chromosomes, leading to cell death aacrjournals.orgoncotarget.com. Studies have shown that MPS1 inhibition can rapidly abrogate a taxol-induced SAC aacrjournals.orgoncotarget.com. This suggests a potential synergistic interaction between this compound and taxanes. Taxane-based combination therapies are widely used and have shown efficacy in various cancers, including breast and ovarian cancer nih.govnih.govfrontiersin.org. Preclinical data indicates that combining MPS1 and Aurora B inhibitors can synergistically kill cancer cell lines and override the SAC, highlighting the potential of combining spindle assembly checkpoint inhibitors with agents that perturb mitosis oncotarget.com.
Strategies to Overcome and Bypass MPS1 Inhibitor Resistance
Resistance to MPS1 inhibitors, including this compound, can emerge, often due to mutations in the MPS1 kinase domain nih.govaacrjournals.orgresearchgate.net. Understanding these resistance mechanisms is vital for developing strategies to overcome them.
Development of Next-Generation MPS1 Inhibitors Targeting Resistant Mutants
Resistance to MPS1 inhibitors is frequently conferred by point mutations in the conserved ATP binding pocket of the MPS1 kinase domain, which can attenuate inhibitor binding nih.govaacrjournals.org. Specific mutations, such as S611G and C604W, have been identified as conferring resistance to certain MPS1 inhibitors, including this compound in the case of S611G aacrjournals.orgresearchgate.net. The development of next-generation MPS1 inhibitors specifically designed to target these resistant mutants is a crucial strategy. Structural studies and molecular modeling can help elucidate how these mutations confer resistance and guide the design of novel inhibitors that can bind effectively to the mutated kinase domain nih.govpeerj.com. While the search results highlight the existence of resistant mutations and the need for new inhibitors, specific details on next-generation inhibitors targeting this compound-resistant mutants were not provided. However, the principle is similar to the development of third-generation BCR-ABL1 inhibitors to overcome resistance mutations like T315I in chronic myeloid leukemia aacrjournals.org.
Future Prospects for MPS1-Targeted Therapies Beyond this compound
The ongoing research into MPS1 inhibition extends beyond individual compounds, focusing on the rational design of novel inhibitors and the exploration of the broader therapeutic potential of targeting MPS1 in diverse oncological settings.
Rational drug design plays a crucial role in developing next-generation MPS1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles, as well as the ability to overcome potential resistance mechanisms. Understanding the molecular interactions between inhibitors and the MPS1 kinase domain is fundamental to this process.
Studies utilizing computational biology approaches, such as molecular docking and dynamics simulations, provide valuable insights into the binding modes of potential inhibitors within the ATP-binding pocket of MPS1. For instance, research on pyrido[3,4-d] pyrimidine (B1678525) derivatives has helped clarify their interactions with specific MPS1 residues, such as G605 and K529, which form stable hydrogen bonds conducive to inhibitory activity. mdpi.comresearchgate.net Analyzing these interactions can inform the design of new compounds with enhanced binding affinity. mdpi.com
Furthermore, investigating the molecular mechanisms underlying resistance to existing MPS1 inhibitors is crucial for designing compounds that can circumvent these challenges. Point mutations in the kinase domain, particularly within the ATP-binding pocket, can lead to inhibitor resistance by preventing stable binding. peerj.comnih.gov Understanding how these mutations allosterically regulate the conformational ensemble of the kinase domain, affecting key loops like the catalytic loop and A-loop, can aid in the structure-based design of novel inhibitors capable of binding effectively even in the presence of resistance mutations. peerj.com Strategies might involve modifying compound hydrophobicity to optimize interactions with residues like Ile-663 or introducing features that promote hydrogen bonding with Gln-683 to stabilize critical regions of the kinase. peerj.com
Chemical scaffolds, such as isoflavones, are also being explored as potential starting points for developing new MPS1 inhibitors. researchgate.netmdpi.com Computational studies comparing the predicted binding modes of isoflavones with known MPS1 inhibitors like reversine (B1683945) can reveal promising structural features for further optimization. mdpi.com This highlights how modern chemoinformatics approaches can accelerate the drug development process in oncology. mdpi.com
MPS1 is overexpressed in a wide range of human malignancies, including glioblastoma, osteosarcoma, hepatocellular carcinoma, breast cancer (particularly triple-negative subtypes), pancreatic cancer, and malignant mesothelioma. peerj.commdpi.comresearchgate.netpnas.orgnih.gov This widespread overexpression underscores its potential as a therapeutic target across diverse cancer types.
Inhibition of MPS1 catalytic activity can lead to premature mitotic exit, chromosome missegregation, aneuploidy, and ultimately cell death in cancer cells. mdpi.compnas.orgnih.govicr.ac.uk This mechanism is particularly relevant in cancers characterized by high levels of chromosomal instability and aneuploidy, as these cells may be more dependent on MPS1 for survival. mdpi.compnas.orgnih.govoncotarget.com Studies have shown that MPS1 depletion or inhibition can more efficiently kill tetraploid cancer cells compared to diploid cells, suggesting a potential therapeutic window in tumors with whole-genome duplication. oncotarget.com
Beyond monotherapy, the potential for MPS1 inhibitors in combination therapies is being actively investigated. Combining MPS1 inhibitors with antitubulin agents, which perturb chromosome alignment, is expected to increase chromosome segregation errors and enhance cell killing. pnas.org Clinical evaluation of this approach is underway. pnas.org The combination of MPS1 and cyclin-dependent kinase 4/6 inhibition has also been explored as a strategy to improve the therapeutic index of MPS1 inhibitors. pnas.org
Furthermore, MPS1 inhibition has been shown to potentially reactivate the cGAS/STING pathway, an important component of the innate immune response, in various cancer types, including hepatocellular carcinoma. nmsgroup.it This suggests a potential for combining MPS1 inhibitors with immunotherapy agents, such as PD-L1 blockers, to enhance anti-tumor immunity, particularly in tumors that may have developed mechanisms to evade immune surveillance. nmsgroup.it Clinical trials exploring such combinations are being initiated. nmsgroup.it
Several novel MPS1 inhibitors are currently in preclinical or clinical development, targeting a range of cancer types. Examples include NMS-153, which is in Phase I/II clinical trials for hepatocellular carcinoma in combination with atezolizumab, and CFI-402257, which has shown preclinical efficacy in various models and is being explored in clinical studies for solid tumors. pnas.orgnih.govnmsgroup.itnervianoms.comtreadwelltx.com Another compound, CCT289346, a clinical-stage inhibitor, has shown preclinical effectiveness in breast, ovarian, lung, and renal cancers. icr.ac.uk VRN-08 is another novel MPS1 inhibitor with potential applications in breast cancer, gastrointestinal cancer, and small cell lung cancer, among others. firstwordpharma.com These examples highlight the ongoing efforts to translate the understanding of MPS1 biology into effective therapeutic strategies for a broad spectrum of cancers.
| Novel MPS1 Inhibitors in Development | Target Cancer Types (Preclinical/Clinical) | Development Stage |
| NMS-153 | Hepatocellular Carcinoma (in combination with atezolizumab) | Phase I/II |
| CFI-402257 | Solid Tumors, Malignant Mesothelioma, Breast Cancer | Phase I, Clinical Studies |
| CCT2893346 | Breast, Ovarian, Lung, Renal Cancers | Clinical Stage |
| VRN-08 | Breast Cancer, Gastrointestinal Cancer, Small Cell Lung Cancer, others | Clinical Trials |
Table: Examples of Novel MPS1 Inhibitors and Their Development Status in Oncology.
Q & A
Q. What is the primary mechanism of action of CCT251455, and how is its inhibitory activity against MPS1 quantified in vitro?
this compound is a selective inhibitor of mitotic kinase monopolar spindle 1 (MPS1), with a reported IC50 of 3 nM in biochemical assays . To quantify inhibitory activity, researchers typically use kinase activity assays (e.g., ADP-Glo™ Kinase Assay) with recombinant MPS1 protein. Dose-response curves are generated, and IC50 values are calculated using nonlinear regression models. Cell-based validation often involves measuring phosphorylation levels of MPS1 substrates (e.g., Histone H3 at Ser10) via Western blotting or immunofluorescence .
Q. What experimental models are recommended for initial evaluation of this compound efficacy?
Commonly used models include:
- Cell lines : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and SUM159PT (triple-negative breast cancer) .
- Assays : Cell viability (MTT or CellTiter-Glo), apoptosis (Annexin V/PI staining), and mitotic progression analysis (time-lapse microscopy with fluorescent markers like Histone H2B-mCherry) .
- Controls : Include untreated cells and vehicle controls (e.g., DMSO).
Advanced Research Questions
Q. How can researchers design experiments to investigate synergistic effects between this compound and Aurora B inhibitors (e.g., AZD1152)?
Synergy studies require:
- Combination ratios : Test multiple dose combinations using fixed-ratio designs (e.g., 1:1, 1:2).
- Data analysis : Calculate combination indices (CI) via the Chou-Talalay method or generate 3D synergy plots to visualize interaction volumes .
- Validation endpoints : Quantify mitotic defects (e.g., chromosome misalignment), SAC (spindle assembly checkpoint) override, and apoptosis induction. For example, synergistic killing in MDA-MB-231 cells was demonstrated using 30 nM AZD1152 + 125 nM this compound, with statistical significance assessed via one-way ANOVA (p < 0.0001) .
Q. What methodological approaches address contradictions in reported IC50 values for this compound across studies?
Discrepancies may arise from differences in:
- Assay conditions : ATP concentration, incubation time, or cell passage number.
- Validation strategies : Use orthogonal assays (e.g., thermal shift assays for target engagement) and replicate experiments across independent labs.
- Data reporting : Include 95% confidence intervals and raw data in supplementary materials to enhance reproducibility .
Q. How can researchers optimize in vivo studies to evaluate this compound efficacy while minimizing off-target effects?
Key considerations include:
- Model selection : Patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) with MPS1 overexpression.
- Dosing regimens : Pharmacokinetic/pharmacodynamic (PK/PD) studies to determine optimal dosing intervals.
- Biomarkers : Monitor SAC activity via circulating tumor DNA or mitotic arrest markers (e.g., phospho-MPM2) .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing synergistic interactions in combination therapy studies?
- Synergy quantification : Use CompuSyn or SynergyFinder software to calculate CI values or interaction scores.
- Graphical representation : Generate 3D synergy plots or isobolograms to visualize additive, synergistic, or antagonistic effects .
- Error reporting : Include standard deviations or confidence intervals from ≥3 independent experiments .
Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?
- Troubleshooting steps :
Verify compound stability in vivo (e.g., plasma protein binding, metabolic clearance).
Assess tumor microenvironment factors (e.g., hypoxia, stromal interactions) using co-culture models.
Employ advanced imaging (e.g., intravital microscopy) to monitor drug penetration .
Data Interpretation & Reporting
Q. What criteria should be used to validate this compound target specificity in complex biological systems?
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated this compound.
- CRISPR/Cas9 validation : Knock out MPS1 and assess residual activity.
- Off-target screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) .
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Data transparency : Share raw datasets, analysis scripts, and experimental protocols via repositories like Zenodo or Figshare.
- Reporting standards : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for microarray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
